molecular formula C13H23N B2588272 (2R)-2-(1-Adamantyl)propan-1-amine CAS No. 2248173-89-7

(2R)-2-(1-Adamantyl)propan-1-amine

Cat. No.: B2588272
CAS No.: 2248173-89-7
M. Wt: 193.334
InChI Key: IPCMLXKWMYFLFU-TWJXAIAZSA-N
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Description

“(2R)-2-(1-Adamantyl)propan-1-amine” is a chiral amine derivative featuring the adamantane moiety, a rigid, lipophilic tricyclic hydrocarbon known for enhancing membrane permeability and metabolic stability in bioactive compounds . The adamantyl group’s unique geometry and lipophilicity contribute to improved pharmacokinetic properties, such as prolonged biological activity and reduced toxicity, as observed in related adamantane-containing drugs .

Properties

IUPAC Name

(2R)-2-(1-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMLXKWMYFLFU-TWJXAIAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Adamantyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Functionalization: Adamantane is functionalized to introduce a suitable leaving group, such as a halide, at the desired position.

    Nucleophilic Substitution: The functionalized adamantane undergoes nucleophilic substitution with a suitable amine precursor to form the desired amine compound.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of (2R)-2-(1-Adamantyl)propan-1-amine may involve large-scale synthesis using similar reaction steps, with optimization for yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-Adamantyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted adamantyl derivatives.

Scientific Research Applications

(2R)-2-(1-Adamantyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Adamantyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activities

Compound Class Key Pharmacological Activities Mechanism/Applications References
2-(1-Adamantyl)-1H-benzimidazole Anti-viral, antimicrobial Enhanced lipophilicity improves membrane penetration
Adamantyl triazolin derivatives Antimicrobial, anti-inflammatory Inhibition of microbial enzymes or inflammatory mediators
Adamantyl benzoates Anti-viral, neurological applications Structural mimicry in drug-receptor interactions
AdBeSA, AdCDME, AdPr Unspecified in evidence; likely used in MHC modulation Potential immunomodulatory roles inferred from biological assays

Target Compound Inference :
While direct data on “(2R)-2-(1-Adamantyl)propan-1-amine” are lacking, its primary amine group may facilitate interactions with neurological targets (e.g., ion channels or GPCRs), similar to adamantyl-based drugs for Parkinson’s or diabetes .

Physicochemical Properties

The adamantyl group imparts high lipophilicity (logP ~4–6) and rigidity, enhancing metabolic stability and blood-brain barrier penetration . Key comparisons:

Property (2R)-2-(1-Adamantyl)propan-1-amine 2-(1-Adamantyl)ethanol 2-(1-Adamantyl)-1H-benzimidazole
Lipophilicity High (amine group increases polarity slightly) Moderate (hydroxyl group reduces logP) Very high (aromatic benzimidazole core)
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Very low in aqueous media
Molecular Weight ~235 g/mol (estimated) ~222 g/mol ~297 g/mol

Thermophysical Notes:

  • Adamantyl derivatives exhibit lower viscosity deviations (ηΔ) in alcohol-amine mixtures, suggesting strong solvation effects due to their bulky structure .

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